molecular formula C18H27Cl2NO B1451063 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride CAS No. 1185301-07-8

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1451063
CAS No.: 1185301-07-8
M. Wt: 344.3 g/mol
InChI Key: JZTISQJPPBOJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C18H27Cl2NO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring, a chlorinated phenoxy group, and a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-cyclohexylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperidine Addition: The phenoxy intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-2-phenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Bromo-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]morpholine hydrochloride

Uniqueness

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of a piperidine ring, a chlorinated phenoxy group, and a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it particularly useful in various research applications.

Properties

IUPAC Name

3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h8-9,11,14-15,20H,1-7,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTISQJPPBOJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-07-8
Record name Piperidine, 3-[(4-chloro-2-cyclohexylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.